1-(Piperidin-3-ylmethyl)piperidine
Overview
Description
1-(Piperidin-3-ylmethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Scientific Research Applications
1-(Piperidin-3-ylmethyl)piperidine has various applications in scientific research:
Mechanism of Action
While the specific mechanism of action for “1-(Piperidin-3-ylmethyl)piperidine” is not clear, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
The synthesis of 1-(Piperidin-3-ylmethyl)piperidine can be achieved through several methods:
N-Heterocyclization of Primary Amines with Diols: This method involves the use of a Cp*Ir complex as a catalyst to facilitate the formation of cyclic amines, including piperidines.
One-Pot Preparation via Chlorination of Amino Alcohols: This method uses thionyl chloride (SOCl2) to chlorinate amino alcohols, leading to the formation of cyclic amines without the need for classical N-protection/O-activation/cyclization/deprotection sequences.
Microwave Irradiation: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Chemical Reactions Analysis
1-(Piperidin-3-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of piperidine derivatives can lead to the formation of secondary amines.
Substitution: Piperidine can undergo substitution reactions, such as alkylation and acylation, to form various substituted piperidines.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Comparison with Similar Compounds
1-(Piperidin-3-ylmethyl)piperidine can be compared with other similar compounds, such as:
Matrine: An alkaloid with a piperidine ring, used for its antiviral and anticancer activities.
Evodiamine: Another piperidine alkaloid with potential anticancer effects.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
1-(piperidin-3-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUFVISCJPEBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510230 | |
Record name | 1-[(Piperidin-3-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81310-56-7 | |
Record name | 1-[(Piperidin-3-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.